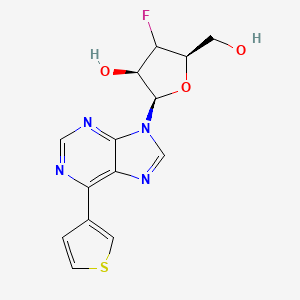
4-Tert-butyl-D9-catechol-3,5,6-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-D9-catechol-3,5,6-D3 is a deuterated derivative of 4-tert-butylcatechol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the catechol structure. The deuterium labeling is often used in scientific research to study reaction mechanisms and metabolic pathways due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-D9-catechol-3,5,6-D3 typically involves the deuteration of 4-tert-butylcatechol. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced by deuterium. One common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated compounds. The production process must ensure high purity and isotopic enrichment to meet the standards required for scientific research applications.
化学反応の分析
Types of Reactions
4-Tert-butyl-D9-catechol-3,5,6-D3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can be converted to corresponding quinones.
Reduction: It can be reduced back to catechol derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-tert-butyl-o-benzoquinone.
Reduction: Regeneration of 4-tert-butylcatechol.
Substitution: Formation of alkylated or acylated catechol derivatives.
科学的研究の応用
4-Tert-butyl-D9-catechol-3,5,6-D3 is widely used in scientific research due to its deuterium labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the fate of catechol derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of catechol-based drugs.
Industry: Acts as a stabilizer in the production of polymers and as an antioxidant in various industrial processes.
作用機序
The mechanism of action of 4-Tert-butyl-D9-catechol-3,5,6-D3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction kinetics and mechanisms. In biological systems, it can interact with enzymes and receptors, allowing researchers to study metabolic pathways and enzyme kinetics.
類似化合物との比較
Similar Compounds
4-tert-Butylcatechol: The non-deuterated version of the compound.
3,5-Di-tert-butylcatechol: A similar compound with two tert-butyl groups.
4-tert-Butylpyrocatechol: Another derivative with similar structural features.
Uniqueness
4-Tert-butyl-D9-catechol-3,5,6-D3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with greater precision, as deuterium can act as a tracer. This makes it a valuable tool in various fields of research, including chemistry, biology, and medicine.
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
178.29 g/mol |
IUPAC名 |
3,4,6-trideuterio-5-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,11-12H,1-3H3/i1D3,2D3,3D3,4D,5D,6D |
InChIキー |
XESZUVZBAMCAEJ-ZPMNDIOMSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])O)O)[2H] |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)






![4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12390925.png)



![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)

